(4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-2-3-16-26-20-10-4-17(5-11-20)21(25)24-14-12-23(13-15-24)19-8-6-18(22)7-9-19/h4-11H,2-3,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGNTYVUOOVFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 4-butoxybenzoyl chloride with 4-(4-chlorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Methanone Derivatives
*Estimated based on molecular formula (C₂₁H₂₅ClN₂O₂).
Key Observations:
Lipophilicity Trends : The butoxy group (C₄H₉O) in the target compound likely enhances lipophilicity compared to hydroxyl (OH) or smaller alkoxy groups (e.g., isopropoxy), which may improve membrane permeability but reduce aqueous solubility .
Retention Behavior : Longer alkyl chains (e.g., butoxy vs. methoxy) correlate with increased HPLC retention times in related compounds, as seen in ethyl derivatives (0.80%) versus methyl (0.65%) .
Synthetic Accessibility: Piperazine-containing methanones may require multi-step synthesis, contrasting with simpler FeCl₂-catalyzed routes for pyridine analogs .
Functional Group Impact on Reactivity and Stability
- Chlorophenyl vs.
- Piperazine vs. Benzodioxole: Unlike fenofibrate’s benzodioxole core, the piperazine ring introduces basic nitrogen atoms, which could influence pH-dependent solubility and metabolic pathways .
Biological Activity
The compound (4-BUTOXYPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a butoxy group and a chlorophenyl substituent on a piperazine ring, contributing to its pharmacological properties.
Research indicates that compounds with similar structures can interact with various biological targets, including:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Studies have shown that derivatives of phenylpiperazine can inhibit tyrosinase activity, which may have implications for treating hyperpigmentation disorders .
- Antioxidant Activity : Several studies have demonstrated that compounds with phenolic structures exhibit antioxidant properties, which can protect cells from oxidative stress .
In Vitro Studies
- Tyrosinase Inhibition :
- Cell Viability :
- Antioxidant Effects :
Case Studies
- Case Study 1 : A series of synthesized (4-hydroxyphenyl)piperazinyl derivatives were tested for their anti-melanogenic effects. Compound 10 was highlighted for its dual action as both an antioxidant and a tyrosinase inhibitor without cytotoxicity in B16F10 melanoma cells .
- Case Study 2 : Research on related compounds indicated potential applications in neurodegenerative diseases due to their ability to inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Cell Viability (up to μM) | Antioxidant Activity |
|---|---|---|---|---|
| Compound 10 | Tyrosinase | 3.8 | 25 | Yes |
| Compound A | AChE | 19.2 | Not specified | Moderate |
| Compound B | BChE | 13.2 | Not specified | Moderate |
Q & A
Q. What are the standard synthetic routes for (4-butoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Reacting a piperazine derivative with a chlorophenyl carbonyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide/Carbonylation : Coupling 4-butoxyphenyl precursors with activated carbonyl groups (e.g., acid chlorides) to form the methanone bridge .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 60–70 |
| 2 | Et₃N, THF, 0°C→RT | 50–65 |
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the butoxyphenyl (δ 1.35–1.50 ppm for -OCH₂CH₂CH₂CH₃), piperazine (δ 3.20–3.80 ppm for N-CH₂), and chlorophenyl groups (δ 7.30–7.50 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ expected: ~413.16 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for deprotection steps) improve efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yield .
- Solvent Optimization : Switching from THF to DMSO enhances solubility of intermediates, reducing side-product formation .
Q. Challenges :
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use validated cell lines (e.g., HT-29 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify species-specific differences in pharmacokinetics .
- Dose-Response Curves : IC₅₀ values should be calculated across ≥5 concentrations to confirm potency trends .
Q. Example Data Conflict :
| Study | IC₅₀ (µM) | Cell Line |
|---|---|---|
| A | 2.1 | MCF-7 |
| B | 8.7 | MCF-7 |
| Resolution : Study A used serum-free media, while Study B included 10% FBS, altering compound bioavailability . |
Q. How to design experiments evaluating CNS activity?
- In Vitro Models :
- In Vivo Models :
- Forced Swim Test (FST) : Dose-dependent reduction in immobility time indicates antidepressant-like effects .
- Neuroinflammation : Measure TNF-α/IL-6 levels in LPS-induced rodent models .
Q. Structural Insights for SAR :
| Modification | Effect on 5-HT₁A Affinity (Ki, nM) |
|---|---|
| -OButoxy | 12.4 (vs. 45.2 for -OMe) |
| -Cl | 8.9 (vs. 22.1 for -F) |
Q. What analytical methods address purity discrepancies in batches?
- HPLC-DAD/MS : Detect co-eluting impurities (e.g., dechlorinated byproducts) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperazine ring .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Case Study : A batch with 92% HPLC purity showed reduced bioactivity. GC-MS identified residual DMF (0.3%), which inhibited target enzyme activity .
Q. How to assess potential as a tubulin polymerization inhibitor?
- In Vitro Tubulin Assay : Measure absorbance at 350 nm to quantify microtubule assembly inhibition (e.g., 50% inhibition at 1.5 µM vs. 0.3 µM for colchicine) .
- Immunofluorescence : Confirm disruption of microtubule networks in HeLa cells .
- Molecular Docking : Predict binding to the colchicine site (PDB: 1SA0) using AutoDock Vina .
Q. Critical Parameters :
- Solubility in assay buffers (use DMSO ≤0.1% to avoid artifacts).
- Competitive assays with known inhibitors (e.g., vincristine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
